Thiourea-d4
Overview
Description
Thiourea-d4 is a deuterated form of thiourea, an organosulfur compound with the chemical formula SC(ND2)2. The deuterium atoms replace the hydrogen atoms in the amino groups, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Thiourea itself is structurally similar to urea, with the oxygen atom replaced by a sulfur atom, indicated by the prefix “thio-”.
Mechanism of Action
Target of Action
Thiourea and its derivatives, including Thiourea-d4, have been found to target various molecular pathways involved in the development of diseases such as cancer . They limit angiogenesis and alter cancer cell signaling pathways . In addition, they have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
This compound, like other thiourea derivatives, is known to interact with its targets through double-hydrogen bonding . This interaction enhances the reactivity of dienophiles, electrophiles, or nucleophiles, thereby affecting the biological activity of the compound . Furthermore, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Biochemical Pathways
Thiourea derivatives have been found to affect several biochemical pathways. For instance, they have been shown to inhibit particular molecular pathways involved in the development of cancer . They also play a significant role in the synthesis of several important heterocyclic compounds .
Pharmacokinetics
This compound, like other thiourea derivatives, exhibits characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics . After oral administration to man and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys .
Result of Action
The action of thiourea derivatives results in numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . For instance, they have been found to exhibit significant selectivity to different cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea-d4 can be synthesized through several methods. One common approach involves the reaction of deuterated ammonium thiocyanate with deuterated ammonium chloride in an aqueous solution. The reaction proceeds as follows:
ND4SCN+ND4Cl→SC(ND2)2+ND4Cl
Another method involves the reaction of deuterated isothiocyanates with deuterated amines. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated ammonia and deuterated carbon disulfide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Thiourea-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated formamidine disulfide.
Reduction: It can be reduced to form deuterated thiocyanate.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum deuteride are used.
Substitution: Nucleophiles like deuterated amines or alcohols are used under mild conditions.
Major Products
Oxidation: Deuterated formamidine disulfide.
Reduction: Deuterated thiocyanate.
Substitution: Various deuterated thiourea derivatives.
Scientific Research Applications
Thiourea-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The non-deuterated form, with similar chemical properties but different isotopic composition.
Isothiourea: A tautomeric form of thiourea with a different arrangement of atoms.
Guanidine: A structurally related compound with a similar functional group.
Uniqueness
Thiourea-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms also enhance the stability and reactivity of the compound, making it valuable in various research applications.
Properties
IUPAC Name |
1,1,3,3-tetradeuteriothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-JBISRTOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=S)N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17370-85-3 | |
Record name | 17370-85-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thiourea-d4 suitable as a host molecule in inclusion compounds?
A1: this compound forms channel-like structures that can accommodate guest molecules. This ability is similar to its non-deuterated counterpart, thiourea. The advantage of using this compound lies in its spectroscopic properties. Specifically, it allows researchers to observe the infrared (IR) absorption bands of the guest molecules with minimal interference from the host lattice. This is because the C-D stretching and bending vibrations in this compound occur at lower frequencies compared to the C-H vibrations in thiourea, opening up a "spectral window" in the IR spectrum [].
Q2: How does the use of this compound enhance infrared spectroscopic studies of guest molecules?
A2: Using this compound as a host molecule shifts the absorption bands of the host lattice to lower frequencies compared to thiourea. This shift allows for a clearer observation of the guest molecule's absorption bands in regions where they might otherwise be obscured by the host's signals []. This is particularly useful for studying the axial isomers of halogenated cyclohexanes and the behavior of molecules like dioxane and cyclohexane within the thiourea channels [].
Q3: What insights into molecular motion within thiourea inclusion compounds have been gained from NMR studies using this compound?
A3: Proton wide-line NMR studies on this compound-cyclohexane inclusion compounds, along with x-ray diffraction data, provide a detailed picture of molecular motion within these systems. The research suggests that cyclohexane molecules exhibit relatively free rotation or random orientation within the this compound channels []. This finding contrasts with the more restricted movement observed for molecules like cyclopentanone and cyclohexanone, suggesting that electric dipole forces may play a role in influencing guest molecule orientation within the channels [].
Q4: What computational methods have been employed to study thiourea and this compound, and what are their key findings?
A5: Ab initio molecular geometry calculations, along with anharmonic vibrational spectra computations, have been performed on both thiourea and this compound []. These studies utilize methods like VSCF (vibrational self-consistent field) and correlation-corrected VSCF to achieve accurate vibrational frequency predictions. The results highlight the importance of considering anharmonic effects, such as mode coupling, for a more complete understanding of the vibrational behavior of these molecules []. Additionally, these computational methods help validate experimental findings and provide a deeper understanding of the molecular properties of thiourea and its deuterated analogue.
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